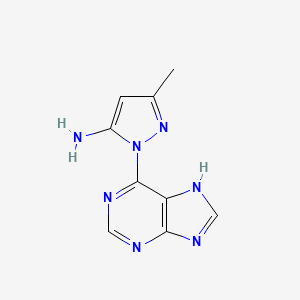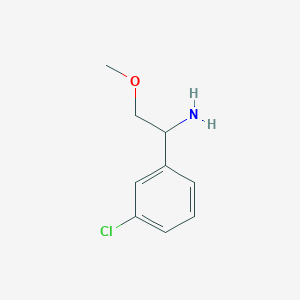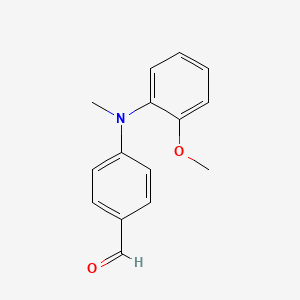![molecular formula C9H11F3N2S B1428028 3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine CAS No. 1249566-89-9](/img/structure/B1428028.png)
3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine
Vue d'ensemble
Description
“3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” is a compound that contains a piperidine ring, which is a saturated heterocyclic system . It also contains a trifluoromethyl group and a thiazole ring . This compound is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .
Synthesis Analysis
The synthesis of “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” can be achieved through various methods. One of the common methods involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis of this compound can also involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a thiazole ring . The molecular formula of this compound is C6H10F3N .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
- Piperidine-based 1,3-thiazole derivatives have been synthesized, including those with antimicrobial and antitumor properties. For instance, 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones were investigated for their antitumoral activity, particularly against glioblastoma multiforme (da Silveira et al., 2017).
Anticancer Evaluation
- Substituted 1,3-thiazoles have shown promising results in cancer research. Compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle displayed significant anticancer activity across various cancer cell lines (Turov, 2020).
Antimicrobial Properties
- Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives has been explored for their potent antimicrobial properties. These compounds have shown marked potency as antimicrobial agents, particularly against bacterial and fungal strains (Venkatesan & Maruthavanan, 2011).
Antifungal and Antitumor Activities
- Thiazole derivatives synthesized from piperidine have been evaluated for their antifungal and antitumor activities. Some compounds exhibited high activity against specific cancer cell lines and fungal strains (Insuasty et al., 2013).
Safety And Hazards
Orientations Futures
The demand for compounds like “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” has been increasing steadily due to their wide-ranging potential applications in the development of agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing trifluoromethyl groups within the structures of other molecules .
Propriétés
IUPAC Name |
2-piperidin-3-yl-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-2-1-3-13-4-6/h5-6,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUDERHQXUUISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=CS2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



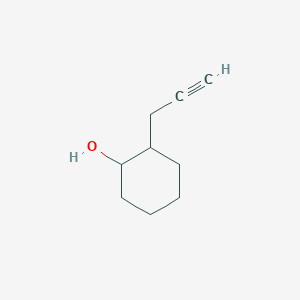
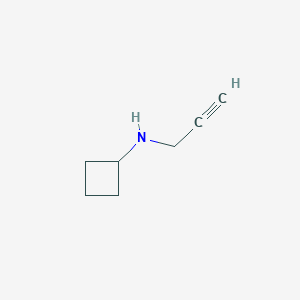
![N-[(3-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B1427948.png)
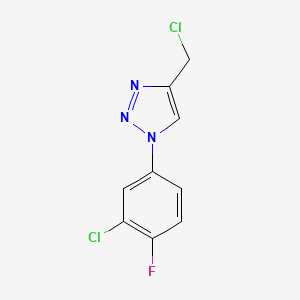
![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)
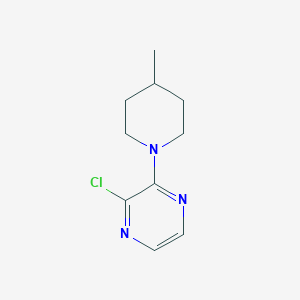
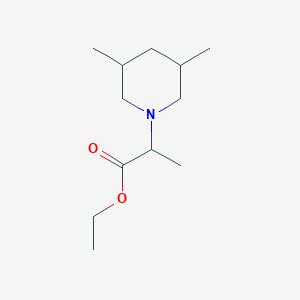
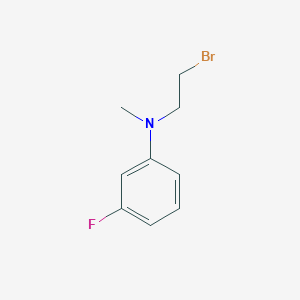
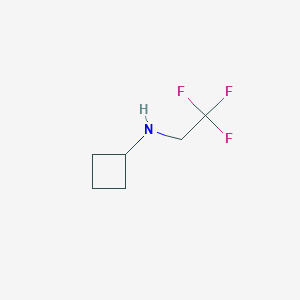
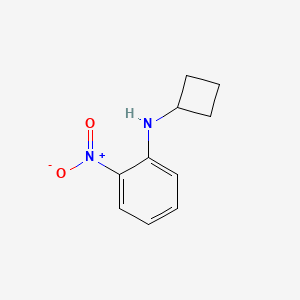
![1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1427965.png)
